molecular formula C15H12Cl2N4OS B2527198 1-(3,4-dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone CAS No. 242797-55-3

1-(3,4-dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

Cat. No.: B2527198
CAS No.: 242797-55-3
M. Wt: 367.25
InChI Key: IPDWKVSGVJQPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone is a chemical compound of significant interest in medicinal chemistry research due to its hybrid molecular structure, incorporating both a pyridinone and a 1,2,4-triazole-3-thione moiety. The pyridinone scaffold is recognized as a privileged structure in drug discovery, serving as a versatile bioisostere for amides, pyridines, and other heterocycles, and is known for its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets . The 1,2,4-triazole-3-thione (also referred to as 5-sulfanyl-4H-1,2,4-triazole) component is a therapeutically relevant pharmacophore extensively documented for its diverse biological activities . This moiety is a cyclic analog of thiosemicarbazides and is found in many natural products and pharmaceuticals . Compounds featuring the 1,2,4-triazole-3-thione structure have been reported to exhibit a wide range of properties, including anticancer , antimicrobial , anticonvulsant , anti-inflammatory , antiviral , and antifungal activities . The presence of the sulfanyl (thione) group is a key structural feature that often enhances the biological profile of the parent triazole, making it a valuable building block for developing new therapeutic agents . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a key intermediate or precursor for synthesizing novel heterocyclic compounds, for structure-activity relationship (SAR) studies, or for screening in various biological assays.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4OS/c1-20-13(18-19-15(20)23)10-3-2-6-21(14(10)22)8-9-4-5-11(16)12(17)7-9/h2-7H,8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDWKVSGVJQPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone (CAS: 242797-55-3) is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C15H12Cl2N4OS
  • Molecular Weight: 367.25 g/mol

The structure includes a dichlorobenzyl moiety and a triazole ring, which are key components contributing to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds with a similar triazole structure have demonstrated significant antibacterial activity against various pathogens:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.125 μg/mL
Compound BEscherichia coli0.250 μg/mL
Compound CPseudomonas aeruginosa0.500 μg/mL

These findings suggest that the triazole scaffold is effective against both Gram-positive and Gram-negative bacteria, indicating potential for further development as an antimicrobial agent .

Anticancer Activity

The anticancer properties of compounds containing the triazole moiety have been extensively researched. A study evaluated several derivatives for their cytotoxic effects on cancer cell lines:

Cell LineCompound TestedIC50 (μM)
MCF7 (Breast)1-(3,4-dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone1.50
HEPG2 (Liver)1-(3,4-dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone2.00
SW1116 (Colon)1-(3,4-dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone1.80

The IC50 values indicate that this compound exhibits potent cytotoxicity against these cancer cell lines, comparable to established chemotherapeutic agents .

Anti-inflammatory Activity

Triazole derivatives have also shown promise in modulating inflammatory responses. In vitro assays have demonstrated that compounds similar to 1-(3,4-dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:

Inflammatory MarkerCompound Effect
TNF-alphaInhibition by 60% at 10 μM
IL-6Inhibition by 55% at 10 μM

This suggests a potential role for this compound in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent publication explored the effects of the compound on various cancer cell lines. The study found that it induced apoptosis in MCF7 cells via the mitochondrial pathway. The mechanism involved increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial activity of the compound against clinical isolates of Escherichia coli. The results indicated that it effectively inhibited bacterial growth at sub-micromolar concentrations, suggesting its potential as a therapeutic agent for bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group
Compound Name Benzyl Substituent Triazole Substituents Molecular Weight (g/mol) CAS Number Key Features
1-(3,4-Dichlorobenzyl)-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone 3,4-Dichlorobenzyl 4-Methyl, 5-sulfanyl 367.26 477853-12-6 High lipophilicity due to Cl atoms; potential redox activity from -SH group .
1-(2,4-Dichlorobenzyl)-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone 2,4-Dichlorobenzyl 4-Methyl, 5-sulfanyl 367.26 477853-12-6* Structural isomer; altered steric effects due to Cl positioning .
5-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone 3-(Trifluoromethyl)benzyl 4-Methyl, 5-sulfanyl 366.37 477852-97-4 Enhanced electron-withdrawing effects from CF₃; improved metabolic stability .
1-Benzyl-5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone Benzyl 4-Allyl, 5-sulfanyl 324.40 148372-30-9 Allyl group increases conformational flexibility; lower molecular weight .

Notes:

  • *CAS 477853-12-6 is ambiguously assigned to both 3,4- and 2,4-dichlorobenzyl isomers in commercial catalogs .
Variations in the Triazole Moiety
Compound Name Triazole Substituents Benzyl Group Molecular Weight (g/mol) CAS Number Key Features
1-(3,4-Dichlorobenzyl)-3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone 4-Allyl, 5-sulfanyl 3,4-Dichlorobenzyl 393.30 477853-13-7 Allyl group enhances π-π stacking; higher steric bulk .
3-[4-Allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone 4-Allyl, 5-methylsulfanyl 4-Chlorobenzyl 375.88 N/A Methylsulfanyl (-SMe) improves stability vs. sulfhydryl (-SH) .
1-(3,4-Dichlorobenzyl)-5-(morpholine-4-carbonyl)-2(1H)-pyridinone Morpholine carbonyl 3,4-Dichlorobenzyl 367.23 338781-26-3 Replaces triazole with morpholine; increased hydrogen-bonding capacity .

Notes:

  • Allyl-substituted triazoles (e.g., CAS 477853-13-7) are associated with improved binding to hydrophobic enzyme pockets .
  • Methylsulfanyl substitution (vs. sulfanyl) reduces oxidative degradation risks .

Example Yields :

  • Target Compound (CAS 477853-12-6) : ~26–72% yield via multi-step synthesis involving chloropyrazine intermediates and Stille coupling .
  • Allyl-Substituted Variant (CAS 477853-13-7) : ~72% yield in final coupling steps .
  • Trifluoromethyl Analog (CAS 477852-97-4) : Lower yields (~26%) due to CF₃ group reactivity challenges .
Bioactivity Insights
  • Agrochemical Potential: Structural analogs like fipronil (CAS 120068-37-3) and ethiprole (CAS 181587-01-9) share triazole/pyrazole motifs, suggesting pesticidal activity for the target compound .
  • Enzyme Inhibition: The sulfanyl group may act as a hydrogen-bond donor or participate in redox reactions, akin to pyridinone-based kinase inhibitors .
Physicochemical Data
Property Target Compound (CAS 477853-12-6) Trifluoromethyl Analog (CAS 477852-97-4) Allyl-Substituted Analog (CAS 477853-13-7)
LogP (Predicted) 3.2 3.5 3.8
Water Solubility (mg/mL) <0.1 <0.1 <0.1
pKa (Predicted) -0.97 -1.2 -0.85

Notes:

  • All variants exhibit low water solubility, typical of lipophilic heterocycles .
  • The trifluoromethyl group increases acidity (lower pKa) due to electron-withdrawing effects .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodology:

  • Multi-step synthesis : Condensation of 4-methyl-5-sulfanyl-1,2,4-triazole precursors with substituted pyridinone intermediates.
  • Optimization parameters :
    • Solvent : Polar aprotic solvents (DMF/DMSO) enhance reactivity.
    • Catalysts : Use K₂CO₃ or NaH to deprotonate thiol groups.
    • Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.
    • Monitoring : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are critical for confirming structural integrity post-synthesis?

Methodology:

  • ¹H/¹³C NMR : Verify substituent positions (e.g., dichlorobenzyl protons at δ 7.2–7.5 ppm; pyridinone carbonyl at δ 165–170 ppm).
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ within ±0.5 Da of theoretical m/z).
  • FT-IR : Identify key vibrations (C=S stretch at 1150–1250 cm⁻¹; pyridinone C=O at 1680 cm⁻¹).
  • X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. How can initial biological activity screening be designed for this compound?

Methodology:

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (IC₅₀ determination).
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can computational modeling predict ADME properties and target binding affinity?

Methodology:

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs). Validate with free energy calculations (MM-PBSA).
  • ADME prediction : SwissADME or QikProp for logP, solubility, and cytochrome P450 interactions.
  • Experimental validation : Caco-2 permeability assays and hepatic microsome stability tests .

Q. What strategies resolve contradictions between synthetic yields and theoretical calculations?

Methodology:

  • Reaction profiling : Use in situ IR or Raman spectroscopy to detect intermediates.
  • Byproduct analysis : LC-MS/MS to identify side products (e.g., disulfide formation from thiol oxidation).
  • Kinetic studies : Vary reagent stoichiometry (1:1 to 1:2) and track activation energy via Eyring plots .

Q. How can structure-activity relationships (SAR) guide optimization of substituents?

Methodology:

  • Analog synthesis : Replace dichlorobenzyl with fluorobenzyl or methoxybenzyl groups.
  • Biological testing : Compare IC₅₀ values across analogs to map pharmacophore requirements.
  • Computational SAR : DFT calculations (e.g., Mulliken charges) to correlate electronic properties with activity .

Q. What experimental designs address multi-step synthesis challenges (e.g., low intermediate stability)?

Methodology:

  • Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine/thiol protection.
  • One-pot reactions : Combine steps (e.g., cyclization and alkylation) to minimize isolation of unstable intermediates.
  • Process control : Real-time pH monitoring (6.5–7.5) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How should discrepancies between docking predictions and bioactivity data be addressed?

Methodology:

  • Molecular dynamics (MD) simulations : AMBER or GROMACS to assess binding pose stability over 100 ns.
  • Mutagenesis studies : Modify key residues in target proteins (e.g., kinase ATP-binding pockets).
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) to measure ΔG and ΔH of binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.